molecular formula C15H13BrFNO B572465 N-[(4-Bromophenyl)(3-fluorophenyl)methyl]acetamide CAS No. 1365272-80-5

N-[(4-Bromophenyl)(3-fluorophenyl)methyl]acetamide

Cat. No.: B572465
CAS No.: 1365272-80-5
M. Wt: 322.177
InChI Key: LJEBZIVNLTYBSP-UHFFFAOYSA-N
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Description

N-[(4-Bromophenyl)(3-fluorophenyl)methyl]acetamide is a substituted acetamide derivative featuring both 4-bromophenyl and 3-fluorophenyl groups attached to a central methyl bridge. This structural motif combines halogenated aromatic systems, which are known to influence electronic properties, steric interactions, and biological activity.

Properties

IUPAC Name

N-[(4-bromophenyl)-(3-fluorophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrFNO/c1-10(19)18-15(11-5-7-13(16)8-6-11)12-3-2-4-14(17)9-12/h2-9,15H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJEBZIVNLTYBSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC=C(C=C1)Br)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90742922
Record name N-[(4-Bromophenyl)(3-fluorophenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365272-80-5
Record name N-[(4-Bromophenyl)(3-fluorophenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Bromophenyl)(3-fluorophenyl)methyl]acetamide typically involves the reaction of 4-bromobenzyl chloride with 3-fluoroaniline to form an intermediate, which is then acetylated using acetic anhydride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Bromophenyl)(3-fluorophenyl)methyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be employed to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different functionalized compounds.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
N-[(4-Bromophenyl)(3-fluorophenyl)methyl]acetamide serves as a crucial building block in the synthesis of pharmaceuticals. Its structure allows for modifications that can enhance the efficacy and specificity of drugs targeting particular receptors or enzymes. The presence of bromine and fluorine substituents can significantly influence the compound’s binding affinity, making it a promising candidate for drug development focused on diseases such as cancer and viral infections.

Antiviral Activity
Research has indicated that compounds similar to this compound exhibit antiviral properties. For instance, studies involving flaviviruses like Zika and dengue have shown that modifications to the compound can lead to varying degrees of biological activity, with some derivatives demonstrating IC50 values in the low micromolar range, indicating potent antiviral effects .

Materials Science

Polymer Incorporation
In materials science, this compound can be integrated into polymers to enhance their thermal stability and electronic properties. The unique chemical structure allows for the creation of advanced materials with tailored characteristics suitable for electronics and other applications requiring specific physical properties.

Biological Studies

Interaction Studies
This compound is utilized in biological studies to explore interactions between small molecules and biological targets. By understanding these interactions, researchers can develop new therapeutic agents that are more effective against specific diseases. The dual substitution pattern of bromine and fluorine enhances the compound's reactivity, making it an essential tool in drug discovery processes.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Substitution Reactions : The bromine and fluorine atoms can be substituted under appropriate conditions.
  • Oxidation and Reduction : The compound can be oxidized or reduced to yield different derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of N-[(4-Bromophenyl)(3-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on Melting Points

provides melting points for several acetamide derivatives:

  • N-(4-Bromophenyl)acetamide : MP = 167.67°C, MW = 214.059 g/mol, Density = 1.54 g/cm³ .
  • N-(4-Fluorophenyl)acetanilide : MP = 150.75°C, MW = 243.26 g/mol .
  • N-(3-Fluorophenyl)acetamide : MP = 65.00°C, MW = 167.16 g/mol .

The higher melting point of N-(4-Bromophenyl)acetamide compared to fluorinated analogs highlights the role of bromine’s larger atomic radius and stronger van der Waals interactions. For N-[(4-Bromophenyl)(3-fluorophenyl)methyl]acetamide, the presence of both bromine and fluorine substituents may result in a melting point intermediate between these values, depending on crystal packing efficiency.

Bond Length and Conformational Analysis

reports bond length variations in N-(4-Bromophenyl)acetamide (e.g., C1–C2 = 1.501 Å, N1–C2 = 1.347 Å) compared to other derivatives .

Receptor Binding and Agonist Activity

identifies pyridazinone-based acetamides as agonists for formyl peptide receptors (FPR1/FPR2). For example:

  • N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide : Potent FPR2 agonist with chemotactic activity in neutrophils .
    The bromophenyl group in these compounds enhances receptor binding specificity. The dual halogenation (Br and F) in this compound may similarly improve affinity for FPR-like receptors, though fluorination at the 3-position could modulate steric accessibility.

Cytotoxicity and Pharmacological Potential

and describe acetamide derivatives with moderate cytotoxicity. For instance, N-(4-hydroxyphenethyl)acetamide () showed 38.3% mortality in brine shrimp assays .

Reaction Pathways

outlines the synthesis of fluorophenoxy acetamides using bromoacetyl bromide and amines (e.g., N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide, Yield = 82% ). Similarly, this compound could be synthesized via nucleophilic substitution or condensation reactions between bromo/fluoro-substituted benzyl halides and acetamide precursors.

Challenges in Halogen Incorporation

highlights the use of 3-Bromophenyl isothiocyanate in synthesizing piperazine-linked acetamides . The steric bulk of the 4-bromo and 3-fluoro substituents may necessitate optimized reaction conditions (e.g., elevated temperatures or catalysts) to achieve high yields.

Data Tables

Table 1: Comparative Physicochemical Properties of Selected Acetamides

Compound Name Melting Point (°C) Molecular Weight (g/mol) Density (g/cm³) Key Substituents Reference
N-(4-Bromophenyl)acetamide 167.67 214.059 1.54 4-Bromophenyl
N-(3-Fluorophenyl)acetamide 65.00 167.16 1.07 3-Fluorophenyl
N-(4-Fluorophenyl)acetanilide 150.75 243.26 1.29 4-Fluorophenyl
N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide 75.00 307.36 - 4-Butyryl-2-fluorophenoxy

Biological Activity

N-[(4-Bromophenyl)(3-fluorophenyl)methyl]acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and fluorine substituents on the phenyl rings, which can influence its biological activity. The molecular structure can be represented as follows:

C15H14BrFNO\text{C}_{15}\text{H}_{14}\text{BrF}\text{N}O

This compound's unique structural features are hypothesized to contribute to its interaction with biological targets, such as enzymes and receptors.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound and related compounds. For instance, derivatives containing similar structures have shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Bacillus subtilis4.69 - 22.9 µM
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Pseudomonas aeruginosa13.40 - 137.43 µM

These findings suggest that the compound may act through mechanisms such as inhibiting bacterial cell wall synthesis or disrupting membrane integrity, although specific mechanisms remain to be elucidated .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays, including the Sulforhodamine B (SRB) assay against cancer cell lines such as MCF7 (breast adenocarcinoma).

Key Findings:

  • Compounds structurally similar to this compound have demonstrated significant cytotoxicity against MCF7 cells, with IC50 values indicating effective inhibition of cell growth.
  • Molecular docking studies have suggested that these compounds interact with specific targets involved in cancer cell proliferation, potentially through mechanisms that involve apoptosis induction and cell cycle arrest .
Cell Line IC50 Value (µM)
MCF78.107
U-87 (glioblastoma)<10
MDA-MB-231 (triple-negative breast cancer)>20

The mechanisms underlying the biological activity of this compound are complex and may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Receptor Binding : It has been posited that this compound may bind to specific receptors, altering cellular signaling pathways that lead to apoptosis in cancer cells .

Case Studies

  • Study on Anticancer Activity :
    A recent study evaluated a series of acetamide derivatives, including this compound, demonstrating significant cytotoxic effects on MCF7 cells compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy Assessment :
    Another investigation reported that derivatives with similar structural motifs exhibited notable antimicrobial activity against a range of pathogens, suggesting a broad spectrum of action that warrants further exploration in clinical settings .

Q & A

Q. What experimental methods are recommended for determining the crystal structure of N-[(4-Bromophenyl)(3-fluorophenyl)methyl]acetamide?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for elucidating crystal structures. Key steps include:

  • Crystal growth via solvent evaporation or diffusion methods.
  • Data collection using a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å).
  • Structure solution with direct methods (e.g., SHELXS/SHELXD) and refinement using SHELXL .
  • Validation of geometric parameters (e.g., bond lengths, angles) against databases like the Cambridge Structural Database (CSD).

Example Crystallographic Data

ParameterValueSource
Space groupOrthorhombic, P212121
Unit cell (Å)a = 4.9120, b = 6.3131, c = 42.517
R factor0.054

Q. What synthetic routes are reported for preparing this compound?

Common methods include:

  • Schiff base formation : Condensation of 4-bromoaniline with 3-fluorobenzaldehyde, followed by acetylation .
  • Nucleophilic substitution : Reaction of halogenated precursors with acetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
  • Catalytic cross-coupling : Use of palladium catalysts to couple bromophenyl and fluorophenyl moieties .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., δ ~7.3–7.6 ppm for aromatic protons) .
  • FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .
  • Mass spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ = 342.59 Da) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data between independent studies?

  • Compare refinement metrics (e.g., R factor, wR factor, data-to-parameter ratio). For example, a lower R factor (e.g., 0.038 vs. 0.054) indicates higher data reliability .
  • Validate hydrogen-bonding networks using software like Mercury. Discrepancies in packing motifs may arise from temperature (e.g., 100 K vs. 298 K) or solvent effects .
  • Cross-check with alternative programs (e.g., Olex2 vs. SHELXL) to rule out software-specific artifacts .

Q. What strategies optimize synthetic yields for derivatives of this compound?

  • Reaction solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of halogenated intermediates .
  • Catalyst selection : Pd(PPh₃)₄ improves coupling efficiency in Suzuki-Miyaura reactions .
  • Temperature control : Heating to 80–100°C accelerates acetylation but may require inert atmospheres to prevent decomposition .

Q. How can hydrogen-bonding networks be analyzed to predict physicochemical properties?

  • Use CrystalExplorer to map intermolecular interactions (e.g., N-H···O=C). For example, dimerization via N-H···O bonds can increase melting points .
  • Correlate hydrogen-bond strength (estimated via DFT calculations) with solubility trends. Stronger interactions often reduce solubility in nonpolar solvents .

Q. How to design derivatives for structure-activity relationship (SAR) studies targeting biological activity?

  • Substituent variation : Replace Br/F with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups to modulate electronic effects .
  • Bioisosteric replacement : Swap acetamide with sulfonamide to assess impact on binding affinity .

Example SAR Data

DerivativeSubstituent (R)IC₅₀ (µM)Source
Parent compoundBr, F12.3
4-Nitro analogNO₂8.7
Sulfonamide derivativeSO₂NH₂5.2

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